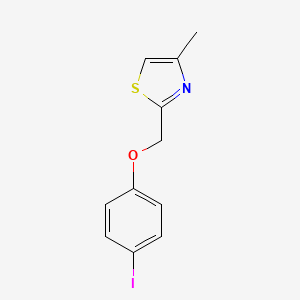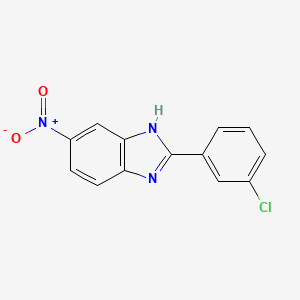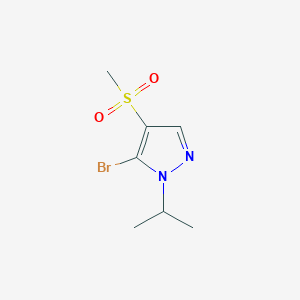
3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a fluorobenzyl group and a trifluoromethyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves the reaction of 3-fluorobenzyl chloride with sodium azide to form 3-fluorobenzyl azide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the desired triazole compound. The reaction conditions usually involve moderate temperatures and the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions often conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
類似化合物との比較
Similar Compounds
- 2-((3-Fluorobenzyl)thio)acetic acid
- 2-((3-Fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
- [(3-Fluorobenzyl)thio]acetic acid
Uniqueness
Compared to similar compounds, 3-((3-Fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole is unique due to the presence of both a fluorobenzyl group and a trifluoromethyl group. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H7F4N3S |
|---|---|
分子量 |
277.24 g/mol |
IUPAC名 |
3-[(3-fluorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H7F4N3S/c11-7-3-1-2-6(4-7)5-18-9-15-8(16-17-9)10(12,13)14/h1-4H,5H2,(H,15,16,17) |
InChIキー |
VAWSHQQILAAVFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)CSC2=NNC(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11783456.png)

![5-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11783472.png)


![2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11783483.png)

![2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole](/img/structure/B11783500.png)
![3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11783506.png)

